molecular formula C13H16O2 B13809215 (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one

(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one

Cat. No.: B13809215
M. Wt: 204.26 g/mol
InChI Key: ZRKFSIFRPJSABF-GWCFXTLKSA-N
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Description

(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structural features, including a prop-2-ynyl group and a dihydrobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of bases such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one stands out due to its prop-2-ynyl group, which imparts unique reactivity and potential for diverse chemical modifications. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(3aR,7aR)-3,3-dimethyl-7a-prop-2-ynyl-4,7-dihydro-3aH-2-benzofuran-1-one

InChI

InChI=1S/C13H16O2/c1-4-8-13-9-6-5-7-10(13)12(2,3)15-11(13)14/h1,5-6,10H,7-9H2,2-3H3/t10-,13-/m0/s1

InChI Key

ZRKFSIFRPJSABF-GWCFXTLKSA-N

Isomeric SMILES

CC1([C@@H]2CC=CC[C@@]2(C(=O)O1)CC#C)C

Canonical SMILES

CC1(C2CC=CCC2(C(=O)O1)CC#C)C

Origin of Product

United States

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